molecular formula C12H16O4 B14271671 Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid CAS No. 168196-18-7

Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid

Cat. No.: B14271671
CAS No.: 168196-18-7
M. Wt: 224.25 g/mol
InChI Key: RBIQXRYNBGFRGN-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- is a complex organic compound with a unique tricyclic structure. It is known for its stability and versatility in various chemical reactions. The compound’s molecular formula is C10H16, and it has a molecular weight of 136.2340 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Exo-tricyclo[5.2.1.0(2.6)]decane
  • Endo-tricyclo[5.2.1.0(2.6)]decane
  • 4,7-Methanoindan, hexahydro-
  • Octahydro-4,7-methano indene
  • Tricyclo[5.1.0-2.6]decane

Uniqueness

4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- stands out due to its specific tricyclic structure, which imparts unique chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

168196-18-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-8,9-dicarboxylic acid

InChI

InChI=1S/C12H16O4/c13-11(14)9-7-4-8(10(9)12(15)16)6-3-1-2-5(6)7/h5-10H,1-4H2,(H,13,14)(H,15,16)

InChI Key

RBIQXRYNBGFRGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2C(C3C(=O)O)C(=O)O

Origin of Product

United States

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